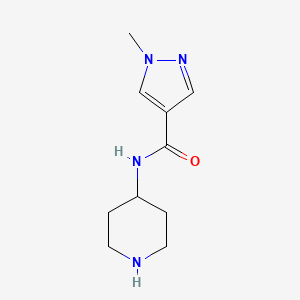

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. This nomenclature reflects the compound's structural features, including the methyl substitution at position 1 of the pyrazole ring, the carboxamide functional group at position 4, and the piperidine ring attachment through the nitrogen atom of the amide group. The Chemical Abstracts Service registry number assigned to this compound is 1152905-55-9, which serves as the unique identifier for this specific molecular structure in chemical databases and literature.

The compound is also catalogued under the MDL number MFCD11168086, providing an additional reference point for researchers accessing chemical information systems. Alternative CAS numbers have been reported, including 1173078-47-1, which may correspond to different salt forms or hydrates of the base compound. The systematic naming convention follows standard IUPAC rules for heterocyclic compounds, with the pyrazole ring serving as the parent structure and the various substituents numbered according to established protocols for azole nomenclature.

Structural Analysis: 2D/3D Conformational Studies

The molecular structure of this compound consists of 15 heavy atoms arranged in a complex three-dimensional architecture. The compound exhibits a molecular weight of 209.273 grams per mole, reflecting its moderate size within the category of heterocyclic organic compounds. The structural framework incorporates two distinct ring systems: a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions, and a six-membered piperidine ring featuring a single nitrogen atom.

The conformational characteristics of this compound are significantly influenced by the rotatable bonds present in the structure. Database analysis indicates the presence of 2 rotatable bonds, which primarily involve the amide linkage connecting the pyrazole and piperidine rings. This limited rotational freedom suggests that the molecule adopts relatively constrained conformations in solution and solid states. The polar surface area of the compound is calculated to be 64 square angstroms, indicating moderate polarity that affects its interaction with biological membranes and solvents.

The three-dimensional structure exhibits specific hydrogen bonding capabilities, with 3 hydrogen bond donors and 5 hydrogen bond acceptors identified in the molecular framework. These hydrogen bonding sites are primarily associated with the amide nitrogen, the piperidine nitrogen, and the pyrazole ring system. The spatial arrangement of these functional groups creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions that influence the compound's conformational preferences and physicochemical properties.

Tautomeric Forms and Isomeric Considerations

Pyrazole derivatives, including this compound, exhibit complex tautomeric behavior that significantly impacts their chemical properties and reactivity patterns. The fundamental tautomerism in pyrazoles involves the migration of a hydrogen atom between the two nitrogen atoms in the five-membered ring, resulting in different structural isomers with distinct properties. In the case of this specific compound, the presence of the methyl group at position 1 of the pyrazole ring effectively blocks one form of annular tautomerism, stabilizing the compound in a single tautomeric form.

The prototropic annular tautomerism characteristic of pyrazoles typically involves the interchange between 3-substituted and 5-substituted forms. However, the N-methylation at position 1 in this compound prevents this type of tautomeric equilibrium, as the hydrogen atom that would normally migrate between nitrogen atoms is replaced by a methyl group. This structural modification results in a locked tautomeric form, eliminating the dynamic equilibrium that complicates the chemistry of many unsubstituted pyrazole derivatives.

Studies of related pyrazole carboxamide systems have demonstrated that the electronic nature of substituents significantly influences tautomeric preferences. The carboxamide group at position 4 acts as an electron-withdrawing substituent that can affect the electron density distribution within the pyrazole ring. Additionally, the potential for intramolecular hydrogen bonding between the amide hydrogen and nitrogen atoms in the ring system may further stabilize specific conformational arrangements and influence the overall molecular geometry.

The piperidine ring portion of the molecule exists predominantly in a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The attachment point at the 4-position of the piperidine ring places the pyrazole-carboxamide moiety in an equatorial position, minimizing steric interactions and contributing to the overall stability of the molecular structure.

Spectroscopic Characterization (NMR, IR, MS)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide detailed information about its molecular structure and functional groups. Nuclear Magnetic Resonance spectroscopy represents a primary tool for structural elucidation, with both proton and carbon-13 experiments providing complementary information about the compound's atomic framework and connectivity patterns.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carboxamide functionality exhibits distinctive carbonyl stretching vibrations typically observed in the range of 1700-1630 wavenumbers, which is characteristic of amide carbon-oxygen double bonds. The nitrogen-hydrogen stretching vibrations associated with the secondary amide group appear in the 3500-3150 wavenumber region, providing clear evidence for the presence of the amide functional group.

The pyrazole ring system contributes specific spectroscopic signatures in both Nuclear Magnetic Resonance and infrared analyses. The aromatic carbon-hydrogen stretching vibrations associated with the pyrazole ring appear in the 3100-3000 wavenumber range, distinguishing them from the aliphatic carbon-hydrogen stretches of the piperidine ring and methyl substituent. The aromatic carbon-carbon stretching modes are typically observed in the 1625-1440 wavenumber region, though these may be partially obscured by other vibrational modes in complex molecules.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak corresponds to the calculated molecular weight of 209.273 grams per mole, with characteristic fragmentation patterns involving loss of the piperidine ring or cleavage of the amide bond. The fragmentation behavior offers insights into the relative stability of different portions of the molecular structure and can aid in confirming the proposed connectivity patterns.

Physicochemical Properties (Solubility, pKa, Melting Point)

The physicochemical properties of this compound reflect the combined influence of its heterocyclic ring systems, hydrogen bonding capabilities, and overall molecular polarity. The compound exhibits a calculated logarithmic partition coefficient (xlogP) of -0.67, indicating relatively hydrophilic character that favors aqueous solubility over lipophilic environments. This moderate hydrophilicity arises from the presence of multiple nitrogen atoms and the amide functional group, which can participate in hydrogen bonding interactions with water molecules.

The melting point data for this compound shows some variability depending on the source and purity of the sample. Reported values include ranges of 204-206 degrees Celsius, 205-207 degrees Celsius, and 294-296 degrees Celsius. The discrepancy in these values may reflect differences in crystal forms, hydration states, or salt formations of the compound. The presence of multiple melting point ranges suggests potential polymorphism or the existence of different solid-state forms with distinct thermal properties.

The basicity properties of this compound are influenced by the presence of multiple nitrogen atoms with different electronic environments. The piperidine nitrogen atom, being a tertiary amine in an aliphatic environment, exhibits basic character similar to other piperidine derivatives. The typical pKa value for piperidine itself is approximately 11.1, though substitution patterns can significantly modify this value. The pyrazole nitrogen atoms have different basicity characteristics, with the unsubstituted nitrogen being weakly basic due to the aromatic character of the ring system.

The compound's net charge of +1 as reported in database entries suggests that measurements were conducted on protonated forms, likely representing the hydrochloride salt where the piperidine nitrogen has been protonated. This protonation state significantly affects the compound's solubility profile, typically enhancing water solubility while reducing solubility in organic solvents. The salt formation also influences the melting point behavior and crystal packing arrangements, which may account for the multiple melting point ranges observed in the literature.

Properties

IUPAC Name |

1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSAICAJPYRZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrazole Core Formation

Method A: Condensation of Hydrazines with α,β-Unsaturated Ketones

- Starting Materials: Hydrazines and α,β-unsaturated ketones (e.g., chalcones).

- Reaction Conditions: Reactions are typically performed in polar aprotic solvents like DMF or ethanol, with catalysts such as potassium hydroxide (KOH) or sodium ethoxide.

- Procedure: Hydrazines react with chalcones to form pyrazolines, which are then oxidized or dehydrated to yield pyrazoles. For example, Huang et al. described condensation with hydrazines followed by oxidation to produce pyrazoles with high regioselectivity.

Method B: Cyclization of Hydrazone Intermediates

- Starting Materials: Hydrazones derived from appropriate aldehydes or ketones.

- Reaction Conditions: Cyclization is facilitated by acids or bases, often under reflux.

- Outcome: Formation of pyrazoles with substitution at specific positions, enabling further functionalization.

N-Methylation of Pyrazole

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: Reactions are performed under basic conditions (e.g., potassium carbonate) in solvents like acetone or acetonitrile.

- Procedure: The pyrazole core undergoes N-methylation to generate the N-methyl pyrazole intermediate, which is essential for subsequent steps.

Introduction of the Piperidin-4-yl Group

- Method: N-alkylation of the N-methyl pyrazole with piperidin-4-yl halides (e.g., piperidin-4-yl bromide or chloride).

- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate or sodium hydride.

- Outcome: Formation of N-(piperidin-4-yl)-substituted pyrazoles.

Final Amidation to Form Carboxamide

- Method: The carboxamide group is introduced via amidation of the corresponding carboxylic acid or ester.

- Reagents: Coupling agents such as carbodiimides (e.g., EDC, DCC) or direct reaction with ammonia or amines under suitable conditions.

- Procedure: Activation of the carboxylic acid followed by nucleophilic attack by ammonia or amines yields the target compound.

Representative Data Table of Preparation Methods

Research Findings and Optimization

Research indicates that regioselectivity in pyrazole synthesis can be optimized by choosing appropriate starting materials and reaction conditions. For instance, the use of specific hydrazines and chalcones influences substitution patterns, which are crucial for biological activity.

Furthermore, the use of catalysts and solvents like DMF enhances yields and purity. The N-methylation step is straightforward but requires careful control to prevent over-alkylation or side reactions. The final amidation step benefits from coupling agents that improve efficiency and reduce by-products.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions, enabling structural diversification.

Alkylation with Alkyl Halides

Reaction with alkyl halides introduces substituents to modulate steric and electronic properties.

Acylation with Acyl Chlorides

Acylation modifies the amine’s hydrogen-bonding capacity, impacting pharmacokinetics.

Functionalization of the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

Substitution occurs preferentially at the C-3/C-5 positions due to electron-rich nitrogen atoms.

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| HNO/HSO | C-5 | 5-Nitro-1-methyl-pyrazole-4-carboxamide | — |

| Br, FeBr | C-3 | 3-Bromo-1-methyl-pyrazole-4-carboxamide | FeBr |

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling introduces aryl/heteroaryl groups for SAR studies.

Oxidation of the Methyl Group

Controlled oxidation converts the methyl group to a carboxylic acid.

| Reagent | Product | Conditions |

|---|---|---|

| KMnO, HO | 1-Carboxy--(piperidin-4-yl)-1-pyrazole-4-carboxamide | 70°C, 12 h |

Reduction of the Amide Bond

Rarely employed due to structural instability, but possible under harsh conditions:

Pharmacological Modifications

Derivatives of this compound are optimized for biological activity:

-

Anticancer Applications : Introduction of sulfonamide groups (e.g., 1-methyl-3-(piperidin-1-ylsulfonyl)-1-pyrazole-4-carboxamide) enhances kinase inhibition.

-

CNS Targets : -Benzyl derivatives show affinity for cannabinoid receptors (e.g., Ki = 12 nM for CB1) .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide has been studied for its potential as a therapeutic agent. Its structural features suggest interactions with various receptors and enzymes, indicating possible applications in treating diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt pathway.

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. It may function as an anxiolytic or antidepressant by modulating serotonin or dopamine receptors.

Case Study: Neuroprotective Effects

In animal models, derivatives of pyrazole have demonstrated neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

In proteomics and biochemical assays, this compound serves as a valuable tool for studying protein interactions and enzyme activities due to its specificity towards certain biological targets.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and therapeutic agent |

| Neuropharmacology | Possible anxiolytic and antidepressant properties |

| Biochemical Research | Tool for studying protein interactions |

Mechanism of Action

The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

- 3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate (CCDC 2153613): Bond Lengths: The C–N bond lengths in the title compound (1.397 Å and 1.346 Å) differ from those in the acridine analog (1.429 Å and 1.339 Å) . Bond Angles: The C7–N2–C14 bond angle (124.4°) in the title compound contrasts with the C7–N2–C18 angle (121.63°) in the acridine analog, likely due to steric effects from the bulkier acridine moiety . Solubility: The acridine analog exhibits improved aqueous solubility compared to simpler pyrazole-carboxamides, attributed to its planar aromatic system .

Functional Group Modifications

1-methyl-N-(1,3,4-thiadiazole-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (7be) :

- Substituent : Replacement of the piperidin-4-yl group with a thiadiazole ring introduces sulfur-based interactions.

- Yield and Stability : Synthesized in 49.6% yield with a melting point >300°C, indicating high thermal stability .

- Spectroscopic Data : Distinct ¹H-NMR peaks at δ 12.99 (NH) and δ 9.21 (thiadiazole H) differentiate it from the piperidine-containing analog .

- Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide): Bioactivity: A commercial fungicide targeting succinate dehydrogenase (SDHI class), unlike the piperidine analog, which lacks documented fungicidal data . Environmental Impact: Fluxapyroxad has a bioconcentration factor (BCF) of 36–37 in Lepomis macrochirus, indicating low bioaccumulation . Toxicity: Shows carcinogenic effects in animal models via non-human-specific mechanisms .

Pharmacological and Biochemical Comparisons

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bond Parameters in Crystalline Analogs

| Parameter | Title Compound | Acridine Analog (CCDC 2153613) | |

|---|---|---|---|

| C–N Bond Length (Å) | 1.397, 1.346 | 1.429, 1.339 | |

| C–N–C Bond Angle (°) | 124.4 | 121.63 | |

| Aqueous Solubility | Moderate | Enhanced |

Key Research Findings

Piperidine vs.

Thiadiazole Substitution : Thiadiazole-containing analogs exhibit distinct spectroscopic profiles and thermal stability, suggesting utility in diverse synthetic applications .

Environmental and Toxicological Profiles: Fluxapyroxad’s low bioaccumulation contrasts with its animal-specific carcinogenicity, highlighting the need for substituent-specific risk assessments .

Biological Activity

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- CAS Number : 1152905-55-9

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors such as 1-methylpyrazole and piperidine derivatives.

- Amidation Reaction : The carboxylic acid derivative undergoes coupling with piperidine to yield the final product.

Antifungal Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit antifungal properties. A study demonstrated that certain pyrazole derivatives exhibited higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid. The mechanism involves hydrogen bonding interactions between the carbonyl oxygen atom and amino acid residues in the target enzyme, which is critical for fungal survival .

Cannabinoid Receptor Modulation

Some studies have indicated that pyrazole derivatives can act as modulators of cannabinoid receptors. For instance, related compounds have been identified as potent and selective antagonists for the CB1 receptor, suggesting potential applications in treating conditions influenced by the endocannabinoid system .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity. In vitro assays showed promising results against various parasites, with modifications to the pyrazole structure enhancing potency. For example, the introduction of specific substituents on the pyrazole ring significantly increased activity against Plasmodium falciparum, the causative agent of malaria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- N-Methyl Substitution : Compounds with N-methyl groups generally exhibit improved potency due to enhanced lipophilicity and receptor binding affinity.

- Piperidine Ring Modifications : Alterations in the piperidine structure can affect both solubility and metabolic stability, impacting overall bioactivity .

Case Study 1: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were tested against a panel of fungal pathogens. The compound exhibited an EC50 value significantly lower than established antifungal agents, indicating superior efficacy. The study utilized molecular docking to elucidate binding interactions with key fungal enzymes .

Case Study 2: Cannabinoid Receptor Interaction

A pharmacological evaluation showed that this compound effectively inhibited CB1 receptor-mediated signaling pathways in vitro. This suggests potential therapeutic applications in managing conditions such as obesity and pain syndromes linked to cannabinoid signaling .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves cyclocondensation and functionalization of pyrazole and piperidine precursors. For pyrazole core formation, cyclocondensation of ethyl acetoacetate with reagents like DMF-DMA and phenylhydrazine can yield substituted pyrazole esters, which are hydrolyzed to carboxylic acids . Piperidine ring functionalization may involve coupling with carboxamide groups via condensation reactions, as demonstrated in analogous N-(piperidinyl)pyrazole carboxamide syntheses (e.g., using isopropylamine and phenoxyacetic acid) . Key steps include:

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1D / NMR and 2D techniques (COSY, HSQC) resolve spin systems and confirm regiochemistry, particularly for distinguishing pyrazole and piperidine protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm substituent positions .

- HPLC: Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility: Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) .

- Stability: Conduct pH-dependent stability studies (pH 2–9) via UV-Vis spectroscopy. For hydrolytically labile amide bonds, avoid prolonged storage in basic conditions .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization and structural analysis?

- Density Functional Theory (DFT): Predict thermodynamic stability of intermediates and transition states to optimize reaction pathways (e.g., cyclocondensation energy barriers) .

- Molecular Docking: Screen binding affinities of structural analogs to biological targets (e.g., kinases), informing SAR studies .

- NMR Prediction Software: Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs) to resolve regiochemical ambiguities .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo models?

- Metabolic Stability Assays: Use liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and design prodrugs .

- Plasma Protein Binding (PPB): Measure PPB via equilibrium dialysis to correlate free drug concentrations with efficacy .

- Pharmacokinetic Modeling: Integrate in vitro permeability (Caco-2 assays) and clearance data to predict in vivo exposure .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Analog Synthesis: Introduce substituents at pyrazole C-3/C-5 or piperidine N-1 positions to probe steric/electronic effects .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

- 3D-QSAR: Build CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .

Q. What approaches mitigate byproduct formation during piperidine ring functionalization?

- Catalytic Optimization: Screen Pd/C or Ru-based catalysts for selective N-alkylation .

- Protecting Groups: Use Boc-protected piperidines to prevent unwanted side reactions during coupling .

- Reaction Monitoring: Employ TLC or inline IR spectroscopy to detect intermediates and terminate reactions at optimal conversion .

Q. How can impurities in synthetic batches be identified and resolved?

Q. What in vitro assays are suitable for evaluating target engagement and selectivity?

Q. How can discrepancies between computational predictions and experimental bioactivity be resolved?

- Conformational Sampling: Perform molecular dynamics (MD) simulations to assess ligand flexibility in binding pockets .

- Solvent Effects: Include explicit water molecules in docking studies to account for solvation .

- Crystallography: Solve co-crystal structures of compound-target complexes to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.